![molecular formula C13H7F3N2O B3362952 6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 1016747-55-9](/img/structure/B3362952.png)
6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Übersicht
Beschreibung
“6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-4-11(10)19-12-6-5-9(7-17)8-18-12/h1-6,8H . Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . Its molecular weight is 264.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Trifluoromethylated Azaindazole Derivatives : 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles. This indicates a potential route for deriving compounds related to 6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile for various applications (Channapur et al., 2019).
Spectroscopic Analysis of Pyridine Derivatives : Pyridine derivatives, including those structurally similar to the compound , have been studied for their structural features using spectroscopic methods like FT-IR and NMR (Cetina et al., 2010).
Applications in Material Science
- Corrosion Inhibition : Aryl pyrazolo pyridine derivatives, which share a structural resemblance with the compound of interest, have demonstrated effectiveness as corrosion inhibitors in certain acidic environments, relevant in the field of material science (Sudheer & Quraishi, 2015).
Applications in Molecular Chemistry
- Synthesis of Hybrid Molecules : The compound's structural motifs are used in the synthesis of various hybrid molecules like pyridotriazine and pyridine–pyrazole derivatives, demonstrating its versatility in molecular chemistry applications (Flefel et al., 2018).
Pharmaceutical Research
- Antibacterial Activity : Derivatives of cyanopyridine, a category that includes this compound, have been explored for their antibacterial properties, indicating potential pharmaceutical applications (Bogdanowicz et al., 2013).
Environmental Applications
- Corrosion Inhibition for Steel : Chromenopyridin derivatives, similar in structure to the compound , have shown promise as corrosion inhibitors for steel in certain environments, highlighting a potential application in environmental protection (Ansari et al., 2017).
Electronics and Optoelectronics
- Device Fabrication and Characterization : Pyrazolo pyridine derivatives have been utilized in the fabrication and characterization of electronic devices, suggesting potential use in electronics and optoelectronics (El-Menyawy et al., 2019).
Wirkmechanismus
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Zukünftige Richtungen
The major use of TFMP derivatives is in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile” and similar compounds may have potential for new applications in the agrochemical and pharmaceutical industries.
Eigenschaften
IUPAC Name |
6-[2-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-4-11(10)19-12-6-5-9(7-17)8-18-12/h1-6,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOVOZUCJCVISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(4-Methanesulfonylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3362871.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]aniline](/img/structure/B3362878.png)
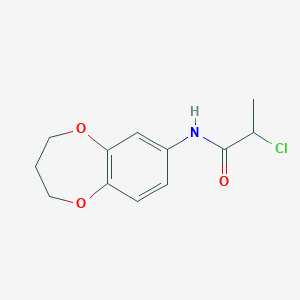




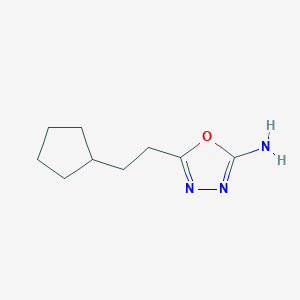

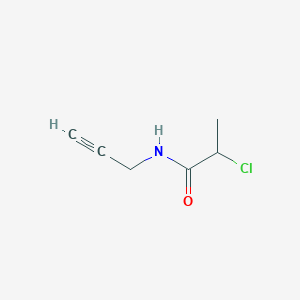
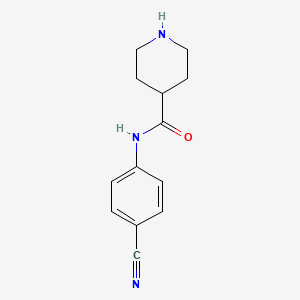
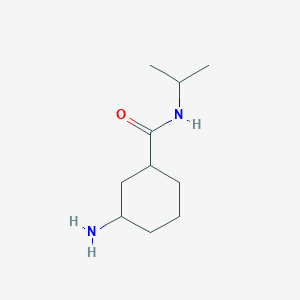
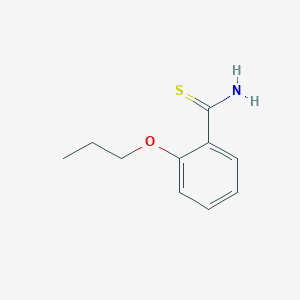
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)